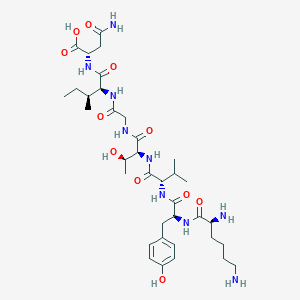![molecular formula C11H15NO3S B12568467 Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester CAS No. 586968-30-1](/img/structure/B12568467.png)
Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester is a chemical compound with a complex structure that includes a carbamic acid moiety, a thienyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester typically involves the reaction of a carbamic acid derivative with an appropriate thienyl compound under controlled conditions. One common method is the esterification of carbamic acid with an alcohol in the presence of a catalyst. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Scientific Research Applications
Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester exerts its effects involves interactions with specific molecular targets. The thienyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The ester moiety can undergo hydrolysis, releasing active metabolites that further contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl-, ethyl ester
- Carbamic acid, N-[2-[3-oxo-3-[[6-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]hexyl]amino]propoxy]-1,1-bis[3-oxo-3-[[6-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]hexyl]amino]propoxy]methyl]ethyl-, phenylmethyl ester
Uniqueness
Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. This differentiates it from other carbamic acid derivatives that may lack this functional group, leading to different reactivity and applications.
Properties
CAS No. |
586968-30-1 |
|---|---|
Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
ethyl N-methyl-N-(3-oxo-3-thiophen-2-ylpropyl)carbamate |
InChI |
InChI=1S/C11H15NO3S/c1-3-15-11(14)12(2)7-6-9(13)10-5-4-8-16-10/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
PMCHPRVLJHYZPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)CCC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
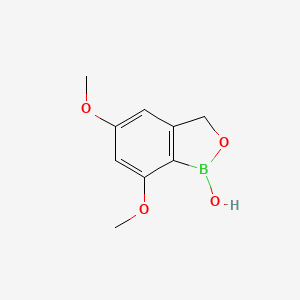
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene)](/img/structure/B12568409.png)
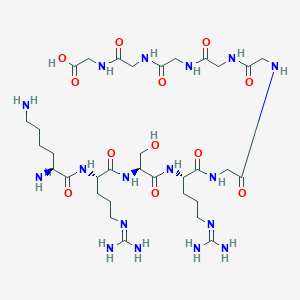
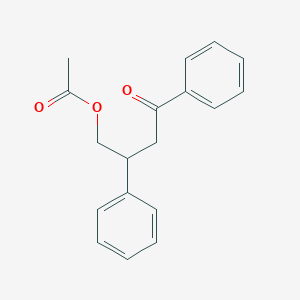
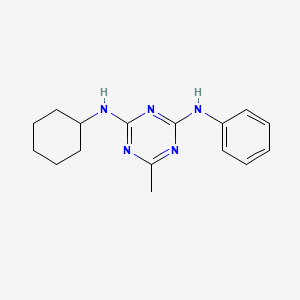
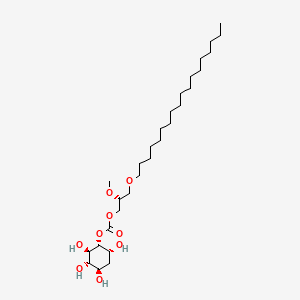
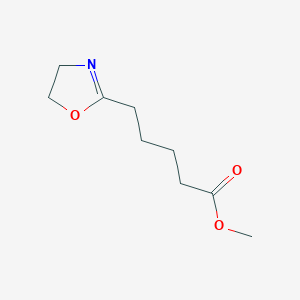

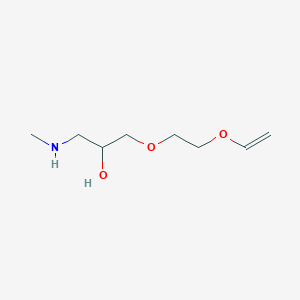
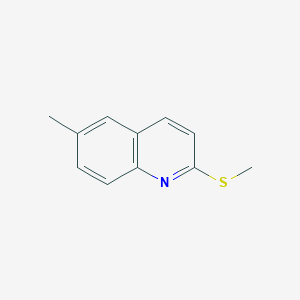
![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)
